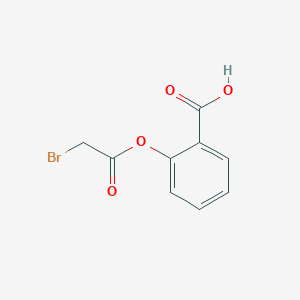
2-Bromoacetoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetoxybenzoic acid is a brominated derivative of acetoxybenzoic acid, structurally similar to aspirin It is characterized by the presence of a bromine atom attached to the acetoxy group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoacetoxybenzoic acid typically involves the bromination of acetoxybenzoic acid. One common method is the reaction of acetoxybenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process typically includes steps such as bromination, purification, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoacetoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyacetoxybenzoic acid.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form acetoxybenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Hydroxyacetoxybenzoic acid.
Oxidation: Carboxyacetoxybenzoic acid.
Reduction: Acetoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromoacetoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to aspirin.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to those of aspirin.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromoacetoxybenzoic acid is similar to that of aspirin. It is believed to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The bromine atom may enhance the compound’s binding affinity to the enzyme, potentially increasing its efficacy.
Comparación Con Compuestos Similares
Aspirin (Acetylsalicylic Acid): Similar structure but lacks the bromine atom.
Salicylic Acid: The parent compound of aspirin, without the acetoxy group.
Bromoaspirin: Another brominated derivative of aspirin, but with bromine attached to a different position.
Uniqueness: 2-Bromoacetoxybenzoic acid is unique due to the specific position of the bromine atom, which may confer distinct chemical and biological properties. Its structural similarity to aspirin makes it a valuable compound for studying the effects of bromination on the pharmacological activity of acetoxybenzoic acids.
Propiedades
Número CAS |
77382-69-5 |
|---|---|
Fórmula molecular |
C9H7BrO4 |
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |
Clave InChI |
XZDQOJMDSZULKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |
Sinónimos |
2-bromoacetoxybenzoic acid bromoaspirin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















